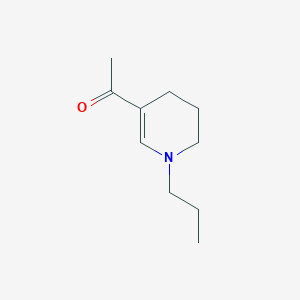
1-(1-Propyl-3,4-dihydro-2H-pyridin-5-yl)ethanone
Übersicht
Beschreibung
1-(1-Propyl-3,4-dihydro-2H-pyridin-5-yl)ethanone, also known as PDP, is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. PDP belongs to the class of pyridine compounds, which are known for their diverse biological activities.
Wissenschaftliche Forschungsanwendungen
1-(1-Propyl-3,4-dihydro-2H-pyridin-5-yl)ethanone has been the subject of scientific research due to its potential therapeutic applications. It has been found to have neuroprotective, anti-inflammatory, and analgesic effects. 1-(1-Propyl-3,4-dihydro-2H-pyridin-5-yl)ethanone has also been studied for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and other neurodegenerative disorders. In addition, 1-(1-Propyl-3,4-dihydro-2H-pyridin-5-yl)ethanone has been shown to have antitumor and antibacterial activities.
Wirkmechanismus
The mechanism of action of 1-(1-Propyl-3,4-dihydro-2H-pyridin-5-yl)ethanone is not fully understood, but it is believed to involve the modulation of neurotransmitter release and the inhibition of oxidative stress. 1-(1-Propyl-3,4-dihydro-2H-pyridin-5-yl)ethanone has been shown to increase the levels of dopamine and serotonin in the brain, which may contribute to its neuroprotective effects. 1-(1-Propyl-3,4-dihydro-2H-pyridin-5-yl)ethanone has also been shown to inhibit the production of pro-inflammatory cytokines and reduce oxidative stress in cells.
Biochemische Und Physiologische Effekte
1-(1-Propyl-3,4-dihydro-2H-pyridin-5-yl)ethanone has been shown to have several biochemical and physiological effects. It has been found to increase the levels of antioxidant enzymes and reduce the levels of lipid peroxidation products in cells. 1-(1-Propyl-3,4-dihydro-2H-pyridin-5-yl)ethanone has also been shown to reduce the levels of pro-inflammatory cytokines and increase the levels of anti-inflammatory cytokines in cells. In addition, 1-(1-Propyl-3,4-dihydro-2H-pyridin-5-yl)ethanone has been shown to improve cognitive function and reduce motor deficits in animal models of neurodegenerative disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1-(1-Propyl-3,4-dihydro-2H-pyridin-5-yl)ethanone in lab experiments is its high purity and stability. 1-(1-Propyl-3,4-dihydro-2H-pyridin-5-yl)ethanone can be easily synthesized and purified, making it a reliable compound for research purposes. However, one of the limitations of using 1-(1-Propyl-3,4-dihydro-2H-pyridin-5-yl)ethanone is its relatively low solubility in water, which may limit its use in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on 1-(1-Propyl-3,4-dihydro-2H-pyridin-5-yl)ethanone. One area of interest is its potential use in the treatment of neurodegenerative disorders. Further studies are needed to elucidate the mechanisms of action of 1-(1-Propyl-3,4-dihydro-2H-pyridin-5-yl)ethanone and to determine its efficacy in animal models and human clinical trials. Another area of interest is the development of novel 1-(1-Propyl-3,4-dihydro-2H-pyridin-5-yl)ethanone derivatives with improved pharmacological properties. These derivatives may have increased solubility, bioavailability, and selectivity for specific targets, which could enhance their therapeutic potential. Additionally, the use of 1-(1-Propyl-3,4-dihydro-2H-pyridin-5-yl)ethanone in combination with other drugs or therapies may also be explored as a potential treatment strategy.
Eigenschaften
CAS-Nummer |
118850-65-0 |
|---|---|
Produktname |
1-(1-Propyl-3,4-dihydro-2H-pyridin-5-yl)ethanone |
Molekularformel |
C10H17NO |
Molekulargewicht |
167.25 g/mol |
IUPAC-Name |
1-(1-propyl-3,4-dihydro-2H-pyridin-5-yl)ethanone |
InChI |
InChI=1S/C10H17NO/c1-3-6-11-7-4-5-10(8-11)9(2)12/h8H,3-7H2,1-2H3 |
InChI-Schlüssel |
WENHFASRYOJRFB-UHFFFAOYSA-N |
SMILES |
CCCN1CCCC(=C1)C(=O)C |
Kanonische SMILES |
CCCN1CCCC(=C1)C(=O)C |
Synonyme |
Ethanone, 1-(1,4,5,6-tetrahydro-1-propyl-3-pyridinyl)- (9CI) |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

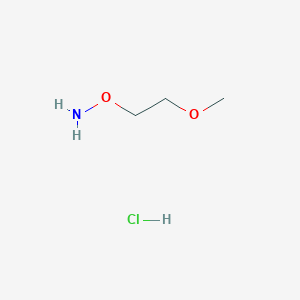
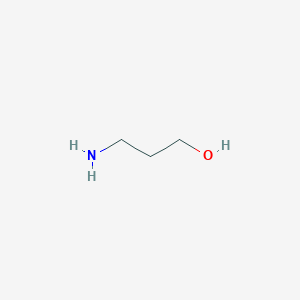
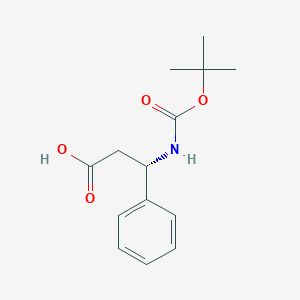
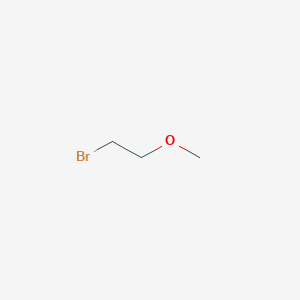
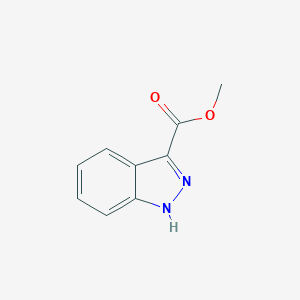
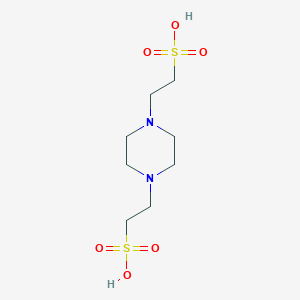


![[3-[2-[2,5-Bis(3-aminopropylamino)pentanoylamino]ethoxy-hydroxyphosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate](/img/structure/B44682.png)
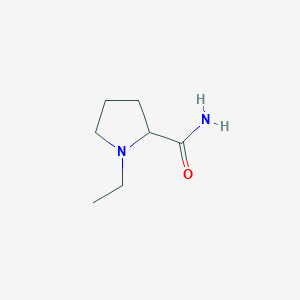

![5-Chloro-1-methylbicyclo[3.2.0]heptan-6-one](/img/structure/B44690.png)

![1-Azabicyclo[3.2.1]octane-5-carboxylic acid](/img/structure/B44693.png)